9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine
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Overview
Description
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral properties, particularly in the treatment of HIV and other viral infections .
Preparation Methods
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . Industrial production methods focus on optimizing yield and safety, often using triethylamine trihydrofluoride for the fluorination process .
Chemical Reactions Analysis
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: It undergoes nucleophilic substitution reactions, particularly with triethylamine trihydrofluoride.
Ring Opening: An unusual ring-opening reaction occurs with thiiranium ions when reacted with arene- and alkanesulfenyl chlorides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a model compound in studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on nucleic acid biosynthesis and cell cycle arrest.
Mechanism of Action
The mechanism of action involves the inhibition of nucleic acid biosynthesis. The compound is taken up by the P1 nucleoside transporter, which is not associated with drug resistance . Once inside the cell, it is phosphorylated to its triphosphate form, which inhibits DNA synthesis and leads to cell cycle arrest and DNA breaks . This mechanism is particularly effective against Trypanosoma brucei .
Comparison with Similar Compounds
Similar compounds include:
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: Shares structural similarities and antiviral activity.
The uniqueness of 9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine lies in its specific uptake by the P1 nucleoside transporter and its high catalytic efficiency with T. brucei adenosine kinase, making it a potent antitrypanosomal agent .
Properties
CAS No. |
226415-12-9 |
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Molecular Formula |
C10H10FN5O2 |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10+/m0/s1 |
InChI Key |
YSLULYDQVQFWMU-XUOSJQGZSA-N |
Isomeric SMILES |
C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Origin of Product |
United States |
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